molecular formula C7H4F5NS B1586159 4-(Pentafluorosulfanyl)benzonitrile CAS No. 401892-85-1

4-(Pentafluorosulfanyl)benzonitrile

Cat. No. B1586159
CAS RN: 401892-85-1
M. Wt: 229.17 g/mol
InChI Key: SGACKKUEROEDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentafluorosulfanyl)benzonitrile is a chemical compound with unique properties and potential implications in various fields of research and industry.

  • Synthesis Analysis

    • The synthesis of 4-(Pentafluorosulfanyl)benzonitrile can be achieved through direct fluorination of diaryldisulfides .
  • Molecular Structure Analysis

    • The molecular formula is C7H4F5NS, and the molecular weight is 229.17 g/mol .
  • Chemical Reactions Analysis

    • The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups .
  • Mechanism of Action

    • The direct fluorination of diaryldisulfides leads to the formation of pentafluorosulfanyl arenes via a radical mechanism .
  • Physical and Chemical Properties Analysis

    • Chemical Properties : Tolerant to strong acids and bases, stable, but sensitive to strong Lewis acids .
  • Safety and Hazards

    • Follow safety precautions when handling .
  • Remember to consult relevant scientific literature for more detailed information and specific studies . If you need further assistance, feel free to ask! 😊

    Scientific Research Applications

    1. Electrolyte Additive for High Voltage Lithium Ion Batteries

    4-(Trifluoromethyl)-benzonitrile, a related compound, has been used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This additive significantly improves cyclic stability and capacity retention, contributing to the development of more efficient energy storage technologies (Huang et al., 2014).

    2. Corrosion Inhibition

    Benzonitrile derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds, including variants like 4-(isopentylamino)-3-nitrobenzonitrile, exhibit excellent corrosion inhibition efficiency. This has implications for the protection and longevity of metal structures and components in various industries (Chaouiki et al., 2018).

    3. Synthesis of SF5-Containing Compounds

    4-(Pentafluorosulfanyl)benzonitrile plays a critical role in synthesizing SF5-containing compounds. These compounds have various applications, including pharmaceuticals and materials science. The process involves amination and reduction steps to create intermediates for further chemical synthesis (Pastýříková et al., 2012).

    4. Structural Characterization and Analysis

    Structural characterization and analysis of compounds like 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile provide insights into the intermolecular interactions of these substances. This information is crucial for understanding and manipulating the properties of these chemicals for various applications, such as material science and drug design (González Espiet et al., 2020).

    5. Chemical Modifications of Polyethersulfone Membranes

    Aryl diazonium salts, including 4-benzonitrile diazonium, have been used to covalently modify ultrafiltration polyethersulfone membranes. This modification alters the membrane's transport properties and could be utilized in water treatment, separation processes, and other industrial applications (Picot et al., 2012).

    properties

    IUPAC Name

    4-(pentafluoro-λ6-sulfanyl)benzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SGACKKUEROEDNX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C#N)S(F)(F)(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H4F5NS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40381325
    Record name 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40381325
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    229.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Pentafluorosulfanyl)benzonitrile

    CAS RN

    401892-85-1
    Record name (OC-6-21)-(4-Cyanophenyl)pentafluorosulfur
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=401892-85-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40381325
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-Cyanophenylsulfur pentafluoride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(Pentafluorosulfanyl)benzonitrile
    Reactant of Route 2
    Reactant of Route 2
    4-(Pentafluorosulfanyl)benzonitrile
    Reactant of Route 3
    4-(Pentafluorosulfanyl)benzonitrile
    Reactant of Route 4
    Reactant of Route 4
    4-(Pentafluorosulfanyl)benzonitrile
    Reactant of Route 5
    4-(Pentafluorosulfanyl)benzonitrile
    Reactant of Route 6
    Reactant of Route 6
    4-(Pentafluorosulfanyl)benzonitrile

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.